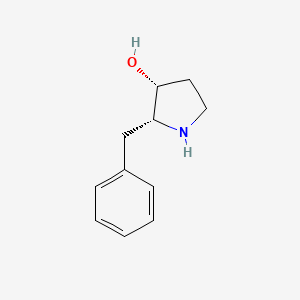

(2R,3R)-2-benzylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2R,3R)-2-benzylpyrrolidin-3-ol |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 |

InChI Key |

FLYGBVQBEQQUPQ-GHMZBOCLSA-N |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CNC(C1O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Aspects and Configurational Purity of 2r,3r 2 Benzylpyrrolidin 3 Ol Derivatives

Methods for Stereochemical Assignment and Confirmation

The determination of the relative and absolute stereochemistry of 2,3-disubstituted pyrrolidines like (2R,3R)-2-benzylpyrrolidin-3-ol is accomplished through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of pyrrolidine (B122466) rings. whiterose.ac.ukumich.edu The coupling constants (J values) between adjacent protons, particularly those at the C2 and C3 positions, can provide insight into their dihedral angle and thus their cis or trans relationship. For instance, a larger coupling constant is often indicative of a trans relationship between the protons. psu.edu Nuclear Overhauser Effect (NOE) experiments are also crucial for confirming spatial proximity between protons and thus assigning relative stereochemistry. whiterose.ac.ukumich.edunih.gov In some cases, the presence of rotamers (conformational isomers arising from restricted rotation around an amide bond) can complicate NMR spectra, leading to the appearance of multiple sets of signals for a single compound. umich.edu

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry of a molecule. acs.orgnih.govbeilstein-journals.org This technique maps the electron density of a crystalline solid, revealing the precise spatial arrangement of atoms and allowing for the assignment of stereocenters. The crystal structure of a derivative can confirm the cis or trans disposition of substituents on the pyrrolidine ring. acs.orgnih.gov For example, the crystal structure of a 2,5-disubstituted pyrrolidine derivative confirmed a cis stereochemistry with an absolute configuration of C2(S) and C5(R). nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a chromatographic technique used to separate enantiomers, thereby confirming the enantiomeric purity of a sample. nih.gov By using a chiral stationary phase, the two enantiomers of a compound interact differently with the column, leading to different retention times and allowing for their separation and quantification.

Chemical Correlation: The stereochemistry of a novel pyrrolidine derivative can also be established by chemically correlating it to a compound of known stereochemistry. researchgate.net This involves converting the new compound into a known one through a series of stereochemically defined reactions.

Factors Influencing Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of this compound and its analogs with high stereochemical purity relies on controlling both diastereoselectivity (the preferential formation of one diastereomer over another) and enantioselectivity (the preferential formation of one enantiomer over another).

Chiral Auxiliaries: A common strategy to control stereoselectivity is the use of a chiral auxiliary, a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. nih.govwikipedia.orgwikipedia.orgsigmaaldrich.com The auxiliary creates a chiral environment that favors the formation of one stereoisomer over the others. After the desired stereocenter(s) are set, the auxiliary is removed. wikipedia.org Examples of chiral auxiliaries used in pyrrolidine synthesis include Oppolzer's camphorsultam and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). nih.govwikipedia.org

Catalyst Control: Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can create a chiral environment that directs the formation of a specific enantiomer. whiterose.ac.ukcore.ac.ukacs.org For instance, a chiral phosphoric acid can catalyze the intramolecular aza-Michael reaction to produce enantioenriched pyrrolidines. whiterose.ac.ukcore.ac.ukacs.org The choice of metal and ligand in metal-catalyzed reactions can also significantly influence the stereochemical outcome. nih.gov

Substrate Control: The stereochemistry of the starting material can directly influence the stereochemistry of the product. In some reactions, the geometry of the starting material, such as an E- or Z-oxime ether, can determine the stereochemical outcome of the cyclization. acs.org Similarly, the use of enantiomerically pure starting materials, such as those derived from the chiral pool (e.g., amino acids like D-serine), can lead to the formation of enantiomerically pure products. psu.edu

Reaction Conditions: Reaction parameters such as temperature, solvent, and the order of addition of reagents can also play a crucial role in determining the stereoselectivity of a reaction. acs.org For example, a simple reversal of the addition order of the substrate and catalyst can lead to the formation of different diastereomers. acs.org

Control of Relative and Absolute Stereochemistry in Pyrrolidine Ring Systems

Achieving control over both the relative (cis/trans) and absolute (R/S) stereochemistry is paramount in the synthesis of complex pyrrolidine derivatives.

Control of Relative Stereochemistry (Diastereocontrol): The relative stereochemistry of substituents on the pyrrolidine ring is often controlled by the mechanism of the cyclization reaction.

1,3-Dipolar Cycloadditions: The geometry of the azomethine ylide intermediate in 1,3-dipolar cycloaddition reactions dictates the relative stereochemistry of the 2,5-substituents on the resulting pyrrolidine ring. whiterose.ac.uk

Intramolecular Cyclizations: In intramolecular reactions, conformational factors of the transition state often determine the diastereoselectivity. nih.gov For example, copper(II)-promoted intramolecular alkene carboamination reactions have been shown to produce 2,5-cis-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Iodocyclization of homoallylic sulfonamides has been used to synthesize trans-2,5-disubstituted pyrrolidines. nih.gov

Reduction of Cyclic Precursors: The stereoselective reduction of a cyclic precursor, such as a pyrrolidinone, can also be used to control the relative stereochemistry. The reducing agent will typically attack from the less sterically hindered face, leading to a specific diastereomer. psu.edu

Control of Absolute Stereochemistry (Enantiocontrol): The absolute stereochemistry of the pyrrolidine ring is determined by the source of chirality in the reaction.

Chiral Pool Synthesis: Starting from enantiomerically pure natural products like amino acids (e.g., L-proline, D-serine) or alkaloids provides a straightforward way to synthesize enantiopure pyrrolidines. whiterose.ac.ukpsu.eduresearchgate.net

Asymmetric Catalysis: The use of chiral catalysts is a highly effective method for controlling the absolute stereochemistry. core.ac.ukacs.orgacs.org For example, transaminases can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines, with the choice of transaminase determining which enantiomer is formed. acs.org

Chiral Auxiliaries: As mentioned previously, chiral auxiliaries guide the formation of a specific enantiomer. nih.govwikipedia.orgwikipedia.org The choice of the (R)- or (S)-enantiomer of the auxiliary determines the absolute configuration of the product.

The following table summarizes some methods used to control stereochemistry in the synthesis of substituted pyrrolidines.

| Method | Type of Control | Key Factor | Example |

| Chiral Auxiliary | Enantio- and Diastereocontrol | Temporary chiral group directs the reaction. wikipedia.orgsigmaaldrich.com | Use of Oppolzer's camphorsultam in cycloaddition reactions. nih.gov |

| Asymmetric Catalysis | Enantiocontrol | Chiral catalyst creates a chiral environment. core.ac.ukacs.org | Chiral phosphoric acid-catalyzed aza-Michael reaction. whiterose.ac.ukcore.ac.ukacs.org |

| Substrate Control | Enantio- and Diastereocontrol | Stereochemistry of the starting material dictates the product's stereochemistry. acs.org | Cyclization of an enantiomerically pure E-oxime ether. acs.org |

| 1,3-Dipolar Cycloaddition | Diastereocontrol | Geometry of the azomethine ylide intermediate. whiterose.ac.uk | Reaction of azomethine ylides with olefins. acs.org |

| Intramolecular Cyclization | Diastereocontrol | Transition state conformation. nih.gov | Copper-promoted aminooxygenation of alkenes. nih.gov |

| Chiral Pool Synthesis | Enantiocontrol | Use of enantiopure natural products as starting materials. whiterose.ac.ukresearchgate.net | Synthesis from D-serine. psu.edu |

Applications of 2r,3r 2 Benzylpyrrolidin 3 Ol As a Chiral Building Block and Ligand in Asymmetric Synthesis

Role as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. While the use of chiral pyrrolidine (B122466) derivatives as auxiliaries is a well-established strategy, specific documented applications of (2R,3R)-2-benzylpyrrolidin-3-ol in this capacity are not extensively reported in the reviewed literature.

However, the principle has been demonstrated with structurally related compounds. For instance, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, a proline-derived chiral auxiliary, has been successfully employed in asymmetric aldol (B89426) reactions with benzaldehyde. psu.edu In these reactions, the stereochemical outcome was significantly influenced by the choice of chelating agents and reaction conditions, demonstrating the effective transfer of chirality from the auxiliary to the product. psu.edu Another example involves the use of Evans' oxazolidinone auxiliaries for the desymmetrization of anhydrides, a key step in the synthesis of complex molecules like (+)-preussin, which features a substituted 2-benzylpyrrolidin-3-ol core. psu.edu These examples underscore the potential of the pyrrolidine framework to function as an effective chiral controller, even if direct applications of this compound as a removable auxiliary are less common than its use as a permanent part of a target molecule or as a ligand.

Utilization as a Chiral Ligand in Asymmetric Catalysis

The most prominent application of this compound is as a chiral ligand in asymmetric catalysis. The amino alcohol functionality can coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a substrate.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for creating chiral secondary alcohols. Pyrrolidine-based amino alcohols are effective ligands for this transformation, particularly in the addition of diethylzinc (B1219324) to aldehydes. scielo.brresearchgate.net

Research has shown that chiral diamines and amino alcohols derived from pyrrolidine can catalyze this reaction with high levels of enantioselectivity. For example, (S)-2-anilinomethyl-1-benzylpyrrolidine, a compound structurally related to the title compound, has been used to catalyze the addition of diethylzinc to various aldehydes, affording the corresponding chiral secondary alcohols with enantiomeric excesses (ee) of up to 94%. researchgate.net Similarly, ligands derived from natural products like camphor (B46023) and fenchone (B1672492) have demonstrated high catalytic activity, yielding alcohols with excellent yields (88-98%) and enantiomeric excesses up to 96%. scielo.brresearchgate.net The mechanism is believed to involve the formation of a chiral zinc-alkoxide complex, which then delivers the ethyl group to one face of the aldehyde in a stereocontrolled manner. scielo.br

The table below summarizes representative results for the enantioselective addition of diethylzinc to aldehydes using pyrrolidine-type ligands, illustrating the high degree of stereocontrol achievable.

| Aldehyde | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Benzaldehyde | (S)-2-Anilinomethyl-1-benzylpyrrolidine | Not specified | up to 94% | researchgate.net |

| Various Aromatic Aldehydes | Camphor/Fenchone-derived oxazolines | 88-98 | up to 96% | scielo.br |

| Various Aldehydes | (+)-3-Carene derived amino alcohol | Not specified | up to 98% | researchgate.net |

| Various Aliphatic/Aromatic Aldehydes | l-Vasicine derived ligand | Not specified | up to 98% | researchgate.net |

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones, imines, and other unsaturated compounds to form chiral alcohols and amines. ecust.edu.cnnih.gov This process typically involves a transition metal catalyst (commonly Ruthenium or Iridium) coordinated to a chiral ligand, with a simple hydrogen donor like isopropanol (B130326) or formic acid. ecust.edu.cnmdpi.com

Chiral β-amino alcohols are a premier class of ligands for these catalysts. While direct studies employing this compound are not prominent in the selected literature, closely related systems highlight its potential. For example, Ru(II) complexes of N-benzyl-(1S,2R)-norephedrine, which shares the β-amino alcohol motif, are highly active and selective catalysts for the transfer hydrogenation of ketones. ecust.edu.cn Dendritic catalysts built upon this norephedrine (B3415761) core have achieved enantioselectivities up to 93% ee in the reduction of acetophenone. ecust.edu.cn

The reaction mechanism is often understood to proceed through a six-membered pericyclic transition state, where the chiral ligand environment dictates the facial selectivity of hydride transfer from the metal to the carbonyl or imine carbon. mdpi.com In some cases, such as the ATH of 2,3-disubstituted flavanones, the process can be coupled with a dynamic kinetic resolution, allowing for the construction of multiple stereocenters with excellent control. dicp.ac.cn

The formation of carbon-carbon bonds is central to organic synthesis. nih.govlibretexts.org this compound, through its use as a chiral ligand, facilitates several types of asymmetric C-C bond-forming reactions.

The most prominent example, as detailed in section 4.2.1, is the enantioselective alkylation of aldehydes with dialkylzinc reagents. scielo.brresearchgate.net This reaction creates a new C-C bond and a stereocenter simultaneously.

Precursor for the Synthesis of Complex Chiral Molecules

The defined stereochemistry of this compound makes it an excellent chiral building block, or "chiral pool" starting material, for the synthesis of more elaborate molecules, particularly those containing nitrogen. researchgate.netnih.gov The pyrrolidine ring serves as a rigid scaffold upon which further complexity can be built.

The pyrrolidine ring is a core structure in numerous biologically active natural products and pharmaceutical agents. nih.gov this compound and its derivatives are valuable precursors for these targets.

A notable example is the synthesis of the antifungal agent (+)-preussin, which has the chemical name (2S,3S,5R)-1-methyl-5-nonyl-2-benzylpyrrolidin-3-ol. psu.edu The structure of preussin (B1679086) is highly related to the title compound, and its total synthesis has been achieved from starting materials like D-glucose, establishing the required stereocenters of the pyrrolidine core. psu.eduresearchgate.net

Furthermore, prolinols can serve as precursors to other heterocyclic systems. Research has demonstrated that 2-phenylpyrrolidin-3-ol derivatives can undergo a ring expansion reaction to yield 2,3-disubstituted piperidines. researchgate.net This transformation provides a stereoselective route to valuable frameworks like 3-hydroxypipecolic acids, which are core components of several non-peptide human NK-1 receptor antagonists. researchgate.net The stereochemistry of the starting prolinol directly influences the stereochemical outcome of the piperidine (B6355638) product, highlighting the value of having access to enantiopure building blocks like this compound.

Derivatization and Structural Modifications of 2r,3r 2 Benzylpyrrolidin 3 Ol

N-Alkylation and Acylation Strategies

The secondary amine of the pyrrolidine (B122466) ring is a primary site for functionalization, readily undergoing N-alkylation and N-acylation reactions. These modifications are fundamental for introducing diverse substituents that can modulate the compound's steric and electronic properties.

N-Alkylation: Reductive amination and reaction with alkyl halides are common methods for N-alkylation. For instance, N-methylation of a 3-hydroxypyrrolidine can be achieved through reductive alkylation. google.com In the synthesis of fentanyl analogs, which often feature a substituted nitrogen heterocycle, N-alkylation is a key step, typically involving the reaction of the secondary amine with an appropriate alkyl or arylethyl halide. nih.gov This approach can introduce phenethyl, O-methoxy-phenoxyethyl, or benzoylethyl groups onto the pyrrolidine nitrogen. nih.gov Direct alkylation with reagents like methyl iodide can also be used to form the corresponding quaternary ammonium (B1175870) salt, a common transformation in the synthesis of cholinergic antagonists. google.com

N-Acylation: The nitrogen atom can be readily acylated to form amides, carbamates, and ureas. N-acyl groups serve as important protecting groups or as integral parts of a pharmacophore. For example, N-acylation of related 3-anilinopyrrolidine derivatives with various acid chlorides is a documented strategy in the development of analgesic compounds. nih.gov The use of N-benzoyl or N-benzyloxycarbonyl groups is a standard method for protecting the pyrrolidine nitrogen, allowing for selective reactions at other positions on the molecule. researchgate.net These acylations are typically performed using the corresponding acyl chloride or anhydride (B1165640) under basic conditions.

Table 1: N-Alkylation and Acylation Reactions on the Pyrrolidine Nitrogen Data synthesized from reactions on analogous pyrrolidine scaffolds.

| Reaction Type | Reagent(s) | Product Type | Reference |

| N-Alkylation | Alkyl Halide (e.g., Phenethyl bromide) | N-Alkylpyrrolidine | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., H₂, Pd/C) | N-Alkylpyrrolidine | google.com |

| N-Acylation | Acyl Chloride (e.g., Propanoyl chloride) | N-Acylpyrrolidine (Amide) | nih.gov |

| Carbamate Formation | Chloroformate (e.g., Benzyl (B1604629) chloroformate) | N-Carbamoylpyrrolidine | researchgate.net |

Functionalization at the Hydroxyl Moiety

The secondary hydroxyl group at the C3 position offers another key site for structural diversification through reactions like etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether, which can alter the compound's polarity and hydrogen-bonding capabilities. A notable example involves the O-arylation of 1-benzylpyrrolidin-3-ol. mountainscholar.org In this procedure, the alcohol is first treated with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a leaving group from an activated aromatic system, such as a triphenyl(aryl)phosphonium trifluoromethanesulfonate (B1224126) salt, to yield the desired aryl ether. mountainscholar.org

Esterification: Esterification of the hydroxyl group is a common transformation, often employed in the synthesis of prodrugs or to introduce another point of interaction for biological targets. In the synthesis of glycopyrronium (B1196793) bromide analogs, chiral N-methylpyrrolidin-3-ol is subjected to esterification with α-cyclopentyl mandelic acid. google.com This reaction is typically facilitated by standard coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride. Acyl migration from nitrogen to oxygen has also been observed under certain conditions, highlighting the interplay between the two functional groups. nih.gov

Table 2: Functionalization Reactions at the C3-Hydroxyl Group Data synthesized from reactions on analogous pyrrolidine scaffolds.

| Reaction Type | Reagent(s) | Product Type | Reference |

| O-Arylation | 1. Sodium Hydride (NaH) 2. Arylphosphonium Salt | Aryl Ether | mountainscholar.org |

| Esterification | Carboxylic Acid (e.g., α-Cyclopentyl mandelic acid), Coupling Agent | Ester | google.com |

| Silyl Ether Formation | Silylating Agent (e.g., TMSCl) | Silyl Ether | nih.gov |

Modifications on the Benzyl Substituent

Direct modification of the benzyl group on the pre-formed (2R,3R)-2-benzylpyrrolidin-3-ol scaffold is not a commonly reported strategy in the surveyed literature. Instead, structural diversity on the benzyl moiety is typically achieved by employing substituted benzyl derivatives during the initial synthesis of the pyrrolidine ring.

Table 3: Examples of Analogs with Modified Benzyl Substituents Synthesized from precursors, not by direct modification of this compound.

| Compound Name | Modification on Benzyl Ring | Reference |

| (±)–(2R,3S)-2-(4-tert-Butylbenzyl)-3-methyl-pyrrolidine | 4-tert-Butyl | umich.edu |

| (±)–(2R,3S)-1-[2-(4-Chlorobenzyl)-3-methyl pyrrolidin-1-yl]ethanone | 4-Chloro | umich.edu |

| (±)–(2S,5R)-2-(4-Methoxybenzyl)-5-phenylpyrrolidine | 4-Methoxy | umich.edu |

Preparation of Bi- and Polyfunctionalized Pyrrolidine Derivatives

The synthesis of bi- and polyfunctionalized derivatives of this compound involves the sequential or orthogonal modification of the nitrogen, hydroxyl, and potentially other positions on the pyrrolidine ring. Such derivatives are important as complex ligands, drug candidates, and molecular probes.

A common strategy involves protecting one functional group while reacting the other. For instance, the nitrogen can be protected with a Boc or Cbz group, allowing for selective esterification or etherification of the hydroxyl group. Subsequent deprotection of the nitrogen reveals the secondary amine for further functionalization, such as N-alkylation or N-acylation. researchgate.net

The synthesis of complex molecules like nucleoside analogs demonstrates advanced functionalization. For example, starting from tartaric acid, a precursor to the hydroxypyrrolidine core, derivatives can be prepared where both the nitrogen and the hydroxyl groups are functionalized, and a nucleobase is attached to the ring, creating a polyfunctionalized molecule. researchgate.net Similarly, the development of bifunctional molecules for targeted protein degradation, such as PROTACs, often involves linking a pyrrolidine-based ligand to another pharmacophore via a linker, requiring selective functionalization at a specific point on the pyrrolidine scaffold. google.com These advanced syntheses rely on the controlled and stepwise application of the derivatization strategies outlined in the preceding sections.

Theoretical and Mechanistic Investigations of Reactions Involving 2r,3r 2 Benzylpyrrolidin 3 Ol

Computational Studies on Conformation and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the conformational preferences and reactivity of chiral molecules like (2R,3R)-2-benzylpyrrolidin-3-ol. While direct computational studies on this specific molecule are not extensively documented in the literature, research on closely related substituted N-heterocycles, such as piperidines, provides significant insights.

Detailed experimental and computational studies on the kinetic resolution of disubstituted piperidines have revealed a pronounced conformational effect that leads to significant differences in reactivity and selectivity between cis and trans isomers. ethz.ch These findings underscore the importance of the spatial arrangement of substituents on the heterocyclic ring, which dictates the accessibility of reactive sites and the stability of transition states. For instance, quantum chemical computations have been used to investigate the regioselectivity of nucleophilic ring-opening reactions of bicyclic aziridinium (B1262131) ions derived from N-alkylprolinols. researchgate.net These calculations, which determine the ratio of piperidine (B6355638) to pyrrolidine (B122466) products, highlight how subtle changes in stereochemistry can dramatically alter reaction outcomes. researchgate.net

In the context of catalysis, DFT analysis of chiral gold(I) complexes bearing 2,5-diarylpyrrolidine ligands—structurally analogous to the benzylpyrrolidine core—has been instrumental. researchgate.net These studies analyze the chiral binding pocket and identify key non-covalent interactions between the catalyst and substrate that govern the enantioselective folding process. researchgate.net Such computational models are crucial for understanding how the conformation of the pyrrolidine ring translates into effective stereochemical control.

Furthermore, DFT calculations have been employed to investigate the mode of stereocontrol in reactions catalyzed by complexes with hydroxylated N-heterocyclic carbene (NHC) ligands. nih.gov These studies suggest that interactions, such as the formation of a bidentate binding to a copper complex via a ligand-based potassium alkoxide, are enabled by the specific conformation of the ligand. nih.gov These examples collectively indicate that the conformation of the pyrrolidine ring in this compound is a critical determinant of its reactivity and its efficacy as a chiral auxiliary or ligand.

Mechanistic Probes of Asymmetric Catalytic Pathways

Elucidating the mechanisms of asymmetric catalytic reactions is essential for improving catalyst design and reaction efficiency. Various experimental and computational techniques are employed to probe the catalytic pathways involving chiral ligands derived from or related to this compound.

A common strategy involves the use of deuterium (B1214612) labeling experiments combined with DFT calculations to unravel the catalytic mechanism. acs.org This approach has been successfully applied to nickel-catalyzed asymmetric hydrogenation, revealing an equilibrium between an enamine and its imine isomer, with the latter identified as the key substrate for the asymmetric 1,2-addition of the Ni(II)-H species. acs.org Such studies provide a detailed picture of the reaction coordinate and the species involved in the stereodetermining step.

The identification of reaction intermediates through stoichiometric reactions and NMR experiments, complemented by DFT calculations, has been used to propose catalytic cycles. nih.gov This methodology was applied to the asymmetric hydrogenation of various substrates using Ru(II)-NHC-diamine complexes, providing a plausible pathway for the reaction. nih.gov The isolation and characterization of air- and moisture-stable precatalysts allow for controlled mechanistic investigations. nih.gov

In many systems, the mechanism of stereocontrol involves the formation of specific non-covalent interactions. DFT studies have proposed that dual hydrogen bonding—such as a nonclassical sp³-CH···O bond between a pyrrolidine ring and a carbonyl oxygen, alongside a conventional hydrogen bond from a hydroxyl group—is key for orienting the substrate within the catalyst's chiral pocket. acs.org This two-point binding model explains the high levels of stereoselectivity observed in certain reactions. The table below summarizes the results of an enantioselective hydrogenation where catalyst structure and reaction conditions were optimized, a process often guided by mechanistic understanding. nih.gov

Table 1: Asymmetric Hydrogenation of Ketones Using Ru(II)-NHC-Diamine Complex C4

| Substrate (Ketone) | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Acetophenone | 1-Phenylethan-1-ol | 95 | 85 |

| 1-(4-Methoxyphenyl)ethan-1-one | 1-(4-Methoxyphenyl)ethan-1-ol | 99 | 90 |

| 1-(Thiophen-2-yl)ethan-1-one | 1-(Thiophen-2-yl)ethan-1-ol | 92 | 91 |

Data sourced from a study on Ru(II)-NHC-diamine precatalysts. nih.gov Conditions involved the use of catalyst C4 and NaOt-Bu.

Elucidation of Stereoselectivity Mechanisms in Synthesis and Catalysis

The stereochemical outcome of a reaction is determined by the mechanism through which the reactants are converted into products. For reactions involving this compound, either in its synthesis or its use as a chiral director, understanding the origin of stereoselectivity is a primary goal.

The stereochemistry of products is often determined by the mechanism of the key bond-forming step. For example, observing clean inversion of configuration in a nucleophilic substitution reaction points towards an Sₙ2 mechanism, where the nucleophile attacks from the side opposite the leaving group. pharmacy180.com Conversely, retention of configuration at a chiral center suggests a more complex mechanism, possibly involving a bridged-ion intermediate that shields one face from attack. pharmacy180.com In the synthesis of substituted pyrrolidines, diastereoselective 1,3-dipolar cycloadditions have been shown to be highly effective, capable of generating up to four stereogenic centers in a single step with high control. acs.org Computational studies on these reactions have shown how the configuration of a chiral auxiliary, such as an N-tert-butanesulfinyl group, directs the absolute configuration of the final product. acs.org

In catalytic processes, the interaction between the chiral ligand and the substrate within the metal's coordination sphere is paramount. The interaction between a substrate and a ligand's functional groups can play a significant role in enantioselectivity. mdpi.com For instance, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, natural (-)-vasicine, a related heterocyclic alkaloid, has been used as a tridentate chiral ligand, generating secondary alcohols with up to 98% enantiomeric excess (ee). researchgate.net The proposed mechanism involves the formation of a well-defined transition state where the aldehyde is precisely oriented by coordination to the zinc center, which is complexed by the chiral ligand.

The development of bifunctional catalysts, where different parts of the molecule perform distinct roles, is another advanced strategy. For example, a trifluoromethanesulfonamide (B151150) group was introduced into a spirobicyclic pyrrolidine scaffold to enhance enantioselectivity in the synthesis of dihydro-β-carbolines. frontiersin.org Similarly, the strategic placement of ionic groups within a ligand can steer the reaction pathway. Chiral ammonium (B1175870) phosphine (B1218219) ligands have been used in highly enantio- and diastereoselective [3 + 2] annulations to create densely substituted pyrrolidines. nih.gov The stereochemical model for these reactions often involves the phosphate (B84403) counterion acting as an anionic ligand, influencing the geometry of the transition state. nih.gov

The table below presents data from a study on the stereoselective synthesis of piperidine derivatives, which are structurally related to pyrrolidines. The diastereoselective reductive cyclization highlights how stereochemistry can be controlled in the formation of N-heterocyclic rings. mdpi.com

Table 2: Stereoselective Hydrogenation and Reduction for Piperidine Synthesis

| Substrate | Catalyst/Reagent | Key Step | Product Configuration | Reference |

|---|---|---|---|---|

| Substituted Pyridinone | H₂, Rh(I) with P-chiral bisphosphorus ligand | Asymmetric Hydrogenation | cis-2,4-disubstituted piperidine | mdpi.com |

| Amino Acetal | Reductive Cyclization | Reductive Cyclization | Diastereoselective control | mdpi.com |

This table illustrates methods for achieving stereocontrol in the synthesis of related N-heterocycles.

Ultimately, the clarification of these stereochemical mechanisms relies on a combination of synthetic experiments, kinetic analysis, structural characterization of intermediates, and computational modeling. e-bookshelf.de

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3R)-2-benzylpyrrolidin-3-ol, and how can reaction conditions be optimized for yield and stereochemical control?

- Methodology : The synthesis typically involves chiral resolution of pyrrolidine precursors. For example, benzylation of pyrrolidin-3-ol derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyl group. Stereochemical control is achieved via asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated kinetic resolution). Optimization includes tuning solvent polarity (THF vs. MeOH) and temperature to minimize racemization .

- Key Parameters : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Use catalysts like (R)-BINAP-Ru complexes for hydrogenation steps to enhance diastereoselectivity .

Q. How can researchers confirm the enantiomeric purity of this compound, and what analytical techniques are most reliable?

- Methodology : Chiral stationary-phase HPLC (CSP-HPLC) with UV detection is standard. Compare retention times against racemic mixtures or known enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can corroborate spatial arrangements of substituents. Single-crystal X-ray diffraction provides definitive proof of absolute configuration .

- Validation : Cross-validate results using circular dichroism (CD) spectroscopy to detect Cotton effects at specific wavelengths (e.g., 220–250 nm) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?

- Methodology : Systematically compare assay conditions (e.g., cell lines, protein concentrations, buffer pH). For receptor-binding studies, use radioligand displacement assays (e.g., ³H-labeled antagonists) with controlled ATP levels to minimize false positives. Replicate conflicting experiments under identical conditions to isolate variables like solvent impurities or isomerization during storage .

- Case Study : If one study reports antagonism and another agonism at a GPCR, test the compound’s concentration-dependent effects in a calcium flux assay with real-time monitoring .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystallographic structures of target proteins (e.g., monoamine oxidases or opioid receptors). Prioritize substituents at the 3-OH position for modifications, as this group often mediates hydrogen bonding. Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinity changes .

- Example : Introducing a fluoro substituent at the benzyl para-position may enhance blood-brain barrier permeability, as predicted by logP calculations (e.g., ChemAxon) .

Q. What crystallographic techniques are critical for analyzing the solid-state conformation of this compound, and how does this inform solvent interactions?

- Methodology : Use single-crystal X-ray diffraction at low temperature (100 K) to reduce thermal motion artifacts. Analyze torsion angles between the benzyl group and pyrrolidine ring to identify steric strain. Hirshfeld surface analysis reveals intermolecular interactions (e.g., O–H⋯N hydrogen bonds) that influence solubility and crystallization behavior .

Q. How do steric and electronic effects of the benzyl group impact the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Compare reaction rates of this compound with its non-benzylated analog (e.g., pyrrolidin-3-ol) in SN2 reactions using methyl iodide. Employ Hammett plots to correlate substituent electronic parameters (σ) with activation energy (calculated via DFT). Steric effects are quantified using A-values from cyclohexane ring-flip experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.